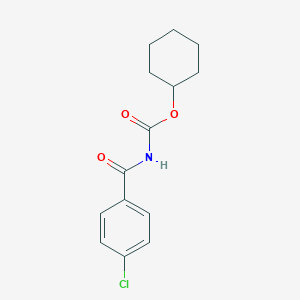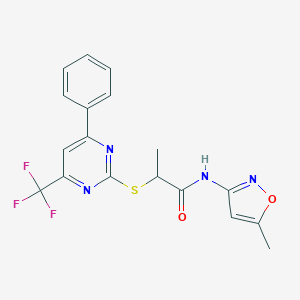
cyclohexyl N-(4-chlorobenzoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl N-(4-chlorobenzoyl)carbamate, also known as CX-4945, is a selective inhibitor of protein kinase CK2. It is a small molecule that has been shown to have potential therapeutic applications in cancer treatment. The purpose of
Mécanisme D'action
Cyclohexyl N-(4-chlorobenzoyl)carbamate selectively inhibits protein kinase CK2, which plays a critical role in cell proliferation and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting CK2, cyclohexyl N-(4-chlorobenzoyl)carbamate disrupts the signaling pathways that promote cancer cell growth and survival. This leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
cyclohexyl N-(4-chlorobenzoyl)carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of a number of proteins, including Akt, NF-κB, and p53. It has also been shown to induce the expression of the tumor suppressor protein p21. In addition, cyclohexyl N-(4-chlorobenzoyl)carbamate has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of cyclohexyl N-(4-chlorobenzoyl)carbamate is its selectivity for CK2. This makes it a valuable tool for studying the role of CK2 in cancer biology. However, cyclohexyl N-(4-chlorobenzoyl)carbamate has some limitations as well. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, cyclohexyl N-(4-chlorobenzoyl)carbamate has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
For research on cyclohexyl N-(4-chlorobenzoyl)carbamate include the development of more potent and selective CK2 inhibitors, investigation of cyclohexyl N-(4-chlorobenzoyl)carbamate in combination with other cancer therapies, and the development of cyclohexyl N-(4-chlorobenzoyl)carbamate as a therapeutic agent for cancer treatment.
Méthodes De Synthèse
The synthesis of cyclohexyl N-(4-chlorobenzoyl)carbamate involves the reaction of cyclohexyl isocyanate with 4-chlorobenzoyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain the final compound. The synthesis of cyclohexyl N-(4-chlorobenzoyl)carbamate has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Cyclohexyl N-(4-chlorobenzoyl)carbamate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. cyclohexyl N-(4-chlorobenzoyl)carbamate has been studied in various types of cancer, including breast cancer, prostate cancer, and leukemia. It has also been investigated for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C14H16ClNO3 |
|---|---|
Poids moléculaire |
281.73 g/mol |
Nom IUPAC |
cyclohexyl N-(4-chlorobenzoyl)carbamate |
InChI |
InChI=1S/C14H16ClNO3/c15-11-8-6-10(7-9-11)13(17)16-14(18)19-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,16,17,18) |
Clé InChI |
IVFJPTPCEMTGPA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1CCC(CC1)OC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284288.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B284290.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B284292.png)
![2-[4-(4-Fluoro-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284294.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284295.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B284296.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B284297.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284298.png)
![Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284301.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)

![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)